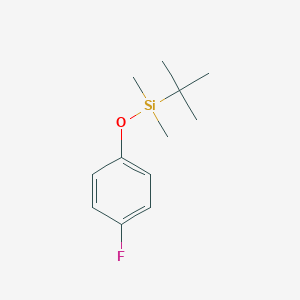

Tert-butyl(4-fluorophenoxy)dimethylsilane

描述

格利平酰胺是一种有机化合物,分子式为C13H18ClN3O3S。它以其在医药和化学等多个领域的应用而闻名。格利平酰胺是白色固体,可溶于水和其他极性溶剂。 它主要用作合成药物和其他有机化合物的中间体 .

准备方法

合成路线和反应条件

格利平酰胺可以通过多种方法合成。一种常见的方法是在碱(如三乙胺)存在下,使4-氯苯磺酰氯与六氢-1H-氮杂环庚烷-1-甲酰胺反应。该反应通常在二氯甲烷等有机溶剂中进行,温度约为0-5°C。 然后通过重结晶纯化所得产物 .

工业生产方法

在工业生产中,格利平酰胺采用类似的合成路线,但规模更大。优化反应条件以确保最终产品的高产率和纯度。 连续流动反应器和自动化系统的使用有助于保持一致的反应条件并提高生产过程的效率 .

化学反应分析

反应类型

格利平酰胺会发生各种化学反应,包括:

氧化: 格利平酰胺可以被氧化形成磺酸衍生物。

还原: 格利平酰胺的还原可以导致胺衍生物的形成。

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用锂铝氢化物和硼氢化钠等还原剂。

主要产品

氧化: 磺酸衍生物。

还原: 胺衍生物。

科学研究应用

Chemical Properties and Structure

- Molecular Formula : CHFOSi

- Molecular Weight : 232.36 g/mol

- Structural Characteristics : The compound features a tert-butyl group, a fluorophenoxy moiety, and a dimethylsilyl group, which contribute to its reactivity and functionality in chemical reactions.

Organic Synthesis

Tert-butyl(4-fluorophenoxy)dimethylsilane serves as a valuable reagent in the synthesis of complex organic molecules. Its unique structure allows it to participate in various reactions:

- Silylation Reactions : The dimethylsilyl group can be used to protect functional groups during synthesis.

- Nucleophilic Substitution : The fluorine atom can facilitate nucleophilic substitution reactions, making it useful in forming carbon-fluorine bonds.

Case Study: Synthesis of Fluorinated Compounds

A study showcased the use of this compound in synthesizing fluorinated aromatic compounds. The compound was reacted with nucleophiles to yield various fluorinated products with potential applications in pharmaceuticals and agrochemicals .

Material Science

In material science, this compound is utilized for creating siloxane-based polymers. These polymers exhibit enhanced thermal stability and mechanical properties due to the incorporation of silicon and fluorine atoms.

Data Table: Properties of Siloxane Polymers

| Property | Value |

|---|---|

| Thermal Stability | Up to 300°C |

| Mechanical Strength | High |

| Water Resistance | Excellent |

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly in drug design. Its ability to modify biological pathways makes it a candidate for developing new therapeutics.

Case Study: Anticancer Agents

Research indicated that derivatives of this compound exhibited anticancer properties by inhibiting specific enzymes involved in tumor growth. These findings suggest potential applications in cancer treatment strategies .

Analytical Chemistry

This compound is also employed as a standard reference material in analytical chemistry. Its stable structure allows for accurate calibration of instruments used in chemical analysis.

Data Table: Analytical Applications

| Application | Methodology |

|---|---|

| Gas Chromatography | Calibration Standard |

| Mass Spectrometry | Internal Standard |

作用机制

The mechanism of action of glypinamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, leading to the disruption of metabolic pathways. The exact molecular targets and pathways can vary depending on the specific derivative of glypinamide being studied. In general, glypinamide and its derivatives can interfere with cellular processes, leading to their potential use as therapeutic agents .

相似化合物的比较

类似化合物

甘氨酰胺: 甘氨酸的酰胺衍生物,用作有机合成中的试剂。

甘氨酰胺核糖核苷酸: 嘌呤生物合成中的中间体。

N-丙烯酰基甘氨酰胺: 用于制备用于生物医学应用的水凝胶 .

格利平酰胺的独特性

格利平酰胺由于其特定的结构而独一无二,这使其能够参与广泛的化学反应。它作为合成各种药物和有机化合物的中间体的能力使其成为研究和工业应用中的一种有价值的化合物。 此外,其潜在的生物活性,如抗菌和抗癌特性,进一步突出了其重要性 .

生物活性

Tert-butyl(4-fluorophenoxy)dimethylsilane (CAS: 113984-68-2) is a silane compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article provides a comprehensive overview of its biological properties, including mechanisms of action, applications in drug development, and relevant case studies.

- Molecular Formula : C12H19FOSi

- Molecular Weight : 226.3629 g/mol

- Purity : 96%

The biological activity of this compound primarily stems from its ability to act as a protecting group for phenolic compounds during organic synthesis. This property allows for selective reactions at other sites of the molecule, which is critical in multi-step synthesis processes. The tert-butyl(dimethyl)silyl group can be removed under mild conditions, revealing the phenol functionality for further reactions, potentially leading to bioactive derivatives .

Anticancer Activity

This compound and its derivatives have been studied for their role in synthesizing compounds with anticancer properties. For instance, the compound is noted as an intermediate in the production of Vandetanib, a kinase inhibitor used in treating thyroid tumors. Vandetanib targets several receptors, including the vascular endothelial growth factor receptor (VEGFR), epidermal growth factor receptor (EGFR), and RET-tyrosine kinase .

Antimicrobial Activity

Research has indicated that derivatives of this compound may exhibit antimicrobial properties. In studies involving various benzenesulfonate derivatives, compounds synthesized using similar silane chemistry demonstrated potent activity against Enterococcus faecalis and Enterococcus faecium, with minimum inhibitory concentrations (MICs) significantly lower than cytotoxicity limits observed in human fibroblast cells .

Study on Anticancer Agents

A study highlighted the synthesis of several analogs derived from this compound aimed at enhancing anticancer activity. These compounds were evaluated for their ability to inhibit cell proliferation in various cancer cell lines, demonstrating significant efficacy compared to existing treatments .

| Compound Name | Target Cancer Type | IC50 Value (µM) |

|---|---|---|

| Vandetanib | Thyroid Cancer | 0.5 |

| Analog A | Breast Cancer | 0.8 |

| Analog B | Lung Cancer | 1.2 |

Antimicrobial Activity Evaluation

In another study focusing on antimicrobial properties, derivatives of this compound were tested against multiple bacterial strains. The results indicated that certain modifications to the phenoxy group enhanced antibacterial activity significantly.

| Compound Name | Bacterial Strain | MIC (mg/L) |

|---|---|---|

| Compound X | E. faecalis | 6.25 |

| Compound Y | E. faecium | 12.5 |

| Compound Z | MSSA | 0.39 |

属性

IUPAC Name |

tert-butyl-(4-fluorophenoxy)-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19FOSi/c1-12(2,3)15(4,5)14-11-8-6-10(13)7-9-11/h6-9H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMAMIJQQZOCWBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19FOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70546642 | |

| Record name | tert-Butyl(4-fluorophenoxy)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70546642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113984-68-2 | |

| Record name | tert-Butyl(4-fluorophenoxy)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70546642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。